molecular formula C18H38NNaO3S B12666522 Sodium 2-(hexadecylamino)ethanesulphonate CAS No. 83721-42-0

Sodium 2-(hexadecylamino)ethanesulphonate

Cat. No.: B12666522
CAS No.: 83721-42-0
M. Wt: 371.6 g/mol
InChI Key: WSABFEUXXVJLLH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(hexadecylamino)ethanesulphonate: is a chemical compound with the molecular formula C18H38NNaO3S and a molecular weight of 371.55399 g/mol . It is known for its surfactant properties, making it useful in various industrial and scientific applications.

Properties

CAS No.

83721-42-0

Molecular Formula

C18H38NNaO3S

Molecular Weight

371.6 g/mol

IUPAC Name

sodium;2-(hexadecylamino)ethanesulfonate

InChI

InChI=1S/C18H39NO3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-23(20,21)22;/h19H,2-18H2,1H3,(H,20,21,22);/q;+1/p-1

InChI Key

WSABFEUXXVJLLH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCNCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(hexadecylamino)ethanesulphonate typically involves the reaction of hexadecylamine with sodium 2-chloroethanesulfonate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and performance .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(hexadecylamino)ethanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-(hexadecylamino)ethanesulphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 2-(hexadecylamino)ethanesulphonate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is particularly useful in biological applications, where it can lyse cells or solubilize membrane proteins. The molecular targets include lipid bilayers and membrane-associated proteins .

Comparison with Similar Compounds

Uniqueness: Sodium 2-(hexadecylamino)ethanesulphonate is unique due to its specific combination of anionic surfactant properties and the presence of a long alkyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain surfactants. This makes it particularly effective in applications requiring strong surfactant action and membrane disruption .

Biological Activity

Sodium 2-(hexadecylamino)ethanesulphonate, commonly referred to as a surfactant, is a compound that exhibits significant biological activity. This article explores its antimicrobial properties, cytotoxic effects, and overall biological implications based on diverse research findings.

Overview of this compound

This compound is a quaternary ammonium surfactant characterized by its long hydrophobic alkyl chain (hexadecyl) and a sulfonate group. Its amphiphilic nature allows it to interact with biological membranes, making it a subject of interest in microbiological and pharmaceutical research.

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied, revealing its effectiveness against various microbial strains. The mechanism of action primarily involves disruption of microbial cell membranes due to the surfactant's hydrophobic interactions.

Key Findings:

  • Efficacy Against Pathogens : Research indicates that this compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. It has been shown to lower the minimum inhibitory concentration (MIC) values significantly with increasing chain length of the hydrophobic moiety .
  • Cytotoxicity : While effective against pathogens, this compound also demonstrates cytotoxic effects on mammalian cells. Studies report IC50 values ranging from 0.0101 to 0.0197 mM/L for various cell lines, indicating a need for careful dosage management in therapeutic applications .

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound compared to other surfactants:

Compound NameMIC (mM/L)Target Microorganisms
This compound0.015Staphylococcus aureus
Imidazolium derivatives0.0101Enterococcus faecalis
Quaternary ammonium compounds0.020Escherichia coli, Candida albicans

The antimicrobial mechanism is linked to the compound's ability to interact with negatively charged microbial cell surfaces. This interaction leads to:

  • Membrane Disruption : The hydrophobic tail integrates into the lipid bilayer, causing structural destabilization.
  • Protein Denaturation : Interactions with proteins lead to denaturation, disrupting essential cellular functions and leading to cell death .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that compounds with longer hydrophobic chains exhibit better antimicrobial properties, supporting the hypothesis that chain length is crucial for efficacy .
  • Cytotoxicity Assessment : Research assessing cytotoxicity on human cell lines revealed that while antimicrobial effects are pronounced, concentrations must be carefully controlled to avoid detrimental effects on human cells .
  • Environmental Impact : Investigations into the environmental fate of anionic surfactants like this compound indicate potential ecological risks due to their persistence and bioaccumulation in aquatic systems .

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